3-(3,4-Dimethylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine
Description
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name derives from its polycyclic framework. The base structure comprises a pyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine core, with substituents at the 3- and 7-positions:
- 3-position : A 3,4-dimethylphenyl group
- 7-position : A 4-ethylphenyl group
The numbering follows IUPAC guidelines for fused heterocycles, prioritizing the pyrimidine ring as the primary system. The pyrazolo-triazolo-pyrimidine scaffold is classified under the broader category of 7H-pyrazolo[5,4-d]triazolo[4,3-e]pyrimidines (CAS registry: 1082700A). Key structural features include:
Historical Context in Heterocyclic Compound Research
The development of pyrazolo-triazolo-pyrimidines emerged from mid-20th century efforts to synthesize purine analogs. Early work focused on:
- Purine isosteres : Replacement of purine’s imidazole ring with pyrazole-triazole systems to modulate bioactivity
- Kinase inhibitor discovery : Structural optimization for ATP-binding site targeting, as seen in EGFR inhibitor studies
- Antimicrobial agent development : Derivatives showing activity against Streptococcus pneumoniae and Bacillus subtilis
A 2021 study demonstrated that pyrazolotriazolo[4,3-c]pyrimidines exhibit nanomolar-range inhibition of tyrosine kinases, validating their therapeutic potential. The compound’s 3,4-dimethylphenyl and 4-ethylphenyl substituents represent a strategic balance between lipophilicity (LogP ≈ 4.44) and polar surface area (73.81 Ų), optimizing membrane permeability while maintaining solubility.
Structural Significance in Fused Bicyclic Systems
The molecule’s three-dimensional architecture exhibits several critical features:
Table 1: Key Structural Parameters
The 3,4-dimethylphenyl group induces:
- Steric hindrance at the 3-position, limiting rotational freedom
- Electron-donating effects via methyl substituents, altering charge distribution
The 4-ethylphenyl group at the 7-position contributes:
- Hydrophobic interactions in protein binding pockets
- Enhanced metabolic stability compared to shorter alkyl chains
X-ray crystallography of analogous compounds reveals planar fused rings with dihedral angles <5° between rings, facilitating π-π stacking interactions in biological targets. This structural rigidity is critical for maintaining binding affinity while allowing limited conformational flexibility for target engagement.
The compound’s synthetic pathway typically involves:
- Chlorination of pyrazolo[3,4-d]pyrimidine precursors
- Hydrazine-mediated ring closure
- Suzuki-Miyaura cross-coupling for aryl group introduction
Properties
Molecular Formula |
C22H20N6 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
10-(3,4-dimethylphenyl)-5-(4-ethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H20N6/c1-4-16-6-8-17(9-7-16)20-25-26-22-19-12-24-28(21(19)23-13-27(20)22)18-10-5-14(2)15(3)11-18/h5-13H,4H2,1-3H3 |
InChI Key |
HRJMLNBTWHHIIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC(=C(C=C5)C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Pyrazole Ring Formation
-
Reactants : A diketone or aldehyde derivative reacts with hydrazine to form a pyrazole intermediate.
-
Conditions : Acidic or basic media, often with microwave assistance for efficiency.
-
Example : Reaction of 2-aminothiophene-3-carboxylic acid esters with hydrazine yields pyrazole precursors, which are later functionalized.
Step 2: Triazole-Pyrimidine Core Assembly
-
Method : Condensation of a pyrazole intermediate with a triazole-pyrimidine precursor, often via:
-
Example : Reaction of 7-hydroxytriazolopyrimidine with ethyl chloroformate under basic conditions forms the triazolo-pyrimidine core.
Aryl Substituent Installation
The 3-(3,4-dimethylphenyl) and 7-(4-ethylphenyl) groups are typically introduced via:
Step 4: Suzuki-Miyaura Coupling
-
Reactants : Halogenated intermediates (e.g., bromo or chloro derivatives) react with arylboronic acids.
-
Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) in a polar aprotic solvent (DMF, THF).
-
Example : Coupling of a 7-bromo-pyrazolo-triazolo-pyrimidine with 4-ethylphenylboronic acid yields the 7-(4-ethylphenyl) derivative.
Step 5: Friedel-Crafts Alkylation
-
Reactants : Toluene derivatives react with acyl chlorides or alkyl halides.
-
Catalysts : Lewis acids (AlCl₃) in dichloromethane or nitrobenzene.
-
Example : Alkylation of 3-(3,4-dimethylphenyl) intermediates using methyl iodide in the presence of AlCl₃.
Key Reaction Optimization
Table 1: Comparative Analysis of Critical Reaction Steps
Challenges and Solutions
Regioselectivity Control
Stereochemical Purity
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The target compound features a pyrazolo[5,4-d][1,2,4]triazolo[4,3-e]pyrimidine core with substituents at positions 3 (3,4-dimethylphenyl) and 7 (4-ethylphenyl). Key analogs and their distinguishing structural characteristics are summarized below:
Key Observations :
- Substituent electron-donating groups (e.g., methyl, ethyl) in the target compound may enhance lipophilicity compared to methoxy or nitrile-containing analogs .
- The 6-hydrogen position in the target compound contrasts with analogs bearing functional groups (e.g., carbonyl, acetonitrile), which could influence hydrogen-bonding interactions .
Key Observations :
Physicochemical Properties
Comparative data for elemental analysis and solubility:
Key Observations :
Inference for Target Compound :
- The 3,4-dimethylphenyl group may favor interactions with hydrophobic receptor pockets, while the 4-ethylphenyl substituent could stabilize π-π stacking in enzyme active sites.
Biological Activity
The compound 3-(3,4-Dimethylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a member of the pyrazolo-triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 378.44 g/mol. The structure consists of fused heterocyclic rings that contribute to its pharmacological properties. The presence of dimethyl and ethyl substituents enhances its lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
These activities are attributed to the unique electronic and steric properties conferred by the substituents on the aromatic rings.
Anticancer Activity
Several studies have explored the anticancer potential of pyrazolo-triazolo derivatives. For instance:
- Case Study 1 : A derivative similar to our compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.3 to 0.5 μM. The study highlighted that the presence of specific functional groups enhanced the compound's ability to inhibit tumor growth significantly compared to control groups .
- Case Study 2 : Another study noted that modifications in the phenyl substituents led to increased effectiveness in inhibiting cell proliferation in leukemia cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Antimicrobial Activity
The antimicrobial properties of related compounds have been well-documented:
- Study Findings : Pyrazole-based compounds have shown efficacy against Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(3,4-Dimethylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine | S. aureus | 15 μg/mL |
| Similar Derivative | E. coli | 20 μg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential is another area where these compounds show promise:
- Mechanism : Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes (like COX-2), which are crucial in mediating inflammatory responses. This action is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .
The biological activity of 3-(3,4-Dimethylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways associated with cell survival and apoptosis.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA strands, disrupting replication processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
